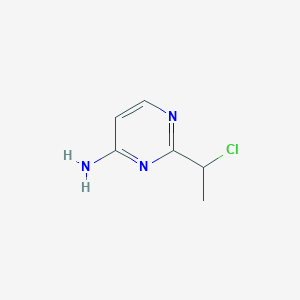

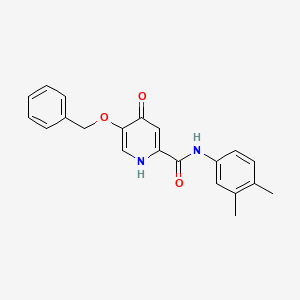

![molecular formula C18H17F3N4O2 B2996170 ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 692287-32-4](/img/structure/B2996170.png)

ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a derivative of 1H-pyrazolo[3,4-b]pyridine . This compound belongs to a class of molecules that have been extensively studied due to their potential in the development of new drugs .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including the compound , has been a subject of research. The synthetic strategies and approaches to these derivatives have been reported from 2017 to 2021 . A specific synthetic route for similar compounds involves the Suzuki reaction .Molecular Structure Analysis

The molecular structure of this compound is derived from the 1H-pyrazolo[3,4-b]pyridine scaffold . It includes a trifluoromethyl group and a benzylamino group attached to the pyrazolopyridine core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Suzuki reaction and the Miyaura borylation reaction . These reactions are part of the process of assembling the pyrazolopyridine system .科学的研究の応用

Synthesis and Chemical Reactivity

Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A study by Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method proves useful for preparing new N-fused heterocyclic products in good to excellent yields, indicating the versatility of ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in synthesizing complex molecular structures (Ghaedi et al., 2015).

Synthesis of Trifluoromethyl-Promoted Pyrazolo[1,5-a]pyrimidines : Wu et al. (2006) explored the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, utilizing its unique reactivity for generating trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. This study highlights the compound's potential as a novel fluorescent molecule and as a chemical class of monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showing the compound's utility in both fluorescence and agricultural chemistry (Wu et al., 2006).

Potential Biological Activities

- Antibacterial and Antioxidant Activities : Bhoi et al. (2016) conducted a study on novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives synthesized via a one-pot, three-component microwave-assisted synthesis. These derivatives exhibited antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV. This suggests that modifications of this compound could lead to compounds with significant biological activities (Bhoi et al., 2016).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Biochemical Pathways

Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

将来の方向性

特性

IUPAC Name |

ethyl 1-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2/c1-3-27-17(26)14-9-23-16-13(10-24-25(16)2)15(14)22-8-11-5-4-6-12(7-11)18(19,20)21/h4-7,9-10H,3,8H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNJXVFFIRHCRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCC3=CC(=CC=C3)C(F)(F)F)C=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

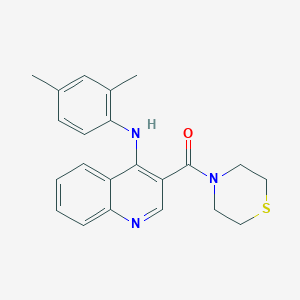

![2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2996088.png)

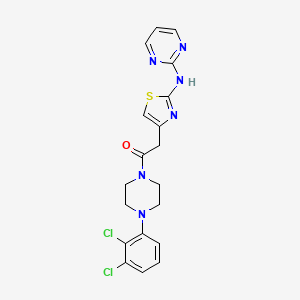

![2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole](/img/structure/B2996090.png)

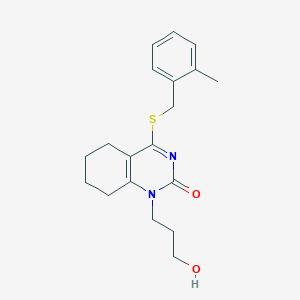

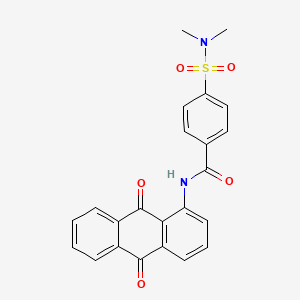

![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)

![N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2996095.png)

![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)

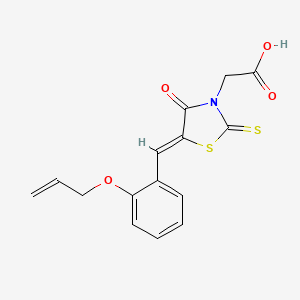

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)